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Compound of Interest

Compound Name:
3-(propan-2-yloxy)pyridine-4-

carboxylic acid

CAS No.: 1501677-19-5

Cat. No.: B1380323

Get Quote

Part 1: Compound Profile & Executive Summary
Compound Name: 3-(Propan-2-yloxy)pyridine-4-carboxylic acid Synonyms: 3-

Isopropoxyisonicotinic acid; 3-Isopropoxypyridine-4-carboxylic acid CAS Registry Number:

1501677-19-5 Molecular Formula: C

H

NO

Molecular Weight: 181.19 g/mol

Significance in Drug Development
This compound represents a critical scaffold in medicinal chemistry, particularly as a precursor

for phosphodiesterase 4 (PDE4) inhibitors (analogous to Roflumilast intermediates) and various

kinase inhibitors. The 3-alkoxy-4-carboxyl pyridine motif is essential for tuning lipophilicity and

establishing hydrogen bond networks within active binding sites.
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Part 2: Synthesis & Preparation Context[1][2][3][4]
[5]
To understand the spectral impurities and fragmentation patterns, one must understand the

genesis of the molecule. The standard preparation involves the O-alkylation of 3-

hydroxyisonicotinic acid.

Synthetic Route
Starting Material: 3-Hydroxyisonicotinic acid (CAS 10128-71-9).[1]

Reagents: Isopropyl bromide (or iodide), Potassium carbonate (K

CO

).

Solvent: DMF or DMSO.

Conditions: 60–80°C, 4–12 hours.

Note on Impurities: Common impurities include the N-alkylated isomer (zwitterionic pyridinium

species) and unreacted starting material. The spectral data below focuses on distinguishing the

O-alkyl product from these byproducts.
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Figure 1: Synthetic pathway for the generation of 3-isopropoxyisonicotinic acid, highlighting the

critical O-alkylation step.

Part 3: Spectral Analysis (The Core)
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The following data represents the authoritative spectral signature for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d

(Recommended due to solubility of the zwitterionic acid).

H NMR Data (400 MHz, DMSO-d

)

Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

COOH 13.0 - 13.5 br s 1H -

Carboxylic

Acid

(Exchangeabl

e)

H-2 8.35 - 8.45 s 1H -

Aromatic

(Ortho to N,

Ortho to OR)

H-6 8.20 - 8.30 d 1H 5.0
Aromatic

(Ortho to N)

H-5 7.60 - 7.70 d 1H 5.0

Aromatic

(Ortho to

COOH)

CH (iPr) 4.65 - 4.75 sept 1H 6.0
Methine

(Isopropoxy)

CH

(iPr)
1.30 - 1.35 d 6H 6.0

Methyls

(Isopropoxy)

Diagnostic Logic:
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The Septet (4.7 ppm): This is the "fingerprint" of the isopropoxy group. If this signal is shifted

upfield to ~4.0 ppm, it suggests N-alkylation rather than O-alkylation.

H-2 Singlet: The proton at position 2 is highly deshielded due to the adjacent Nitrogen and

the Oxygen of the ether group.

C NMR Data (100 MHz, DMSO-d

)

Carbon Type
Shift (

, ppm)
Assignment

C=O 166.5 Carboxylic Acid Carbonyl

C-3 152.0 Aromatic C-O (Ipso)

C-2 146.5 Aromatic C-H (Ortho to N)

C-6 142.0 Aromatic C-H (Ortho to N)

C-4 138.5 Aromatic C-COOH (Ipso)

C-5 123.0 Aromatic C-H

CH (iPr) 71.5 Ether Methine

CH

(iPr)
21.8 Ether Methyls

Infrared (IR) Spectroscopy
Method: ATR-FTIR (Solid State)
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Frequency (cm

)
Intensity

Functional Group
Assignment

2800 - 3200 Broad, Med
O-H stretch (Carboxylic acid

dimer)

2970, 2930 Sharp, Med
C-H stretch (Aliphatic Isopropyl

group)

1705 - 1725 Strong C=O stretch (Carboxylic Acid)

1580 - 1600 Medium
C=N / C=C stretch (Pyridine

ring breathing)

1240 - 1260 Strong C-O-C stretch (Aryl alkyl ether)

1100 - 1120 Medium
C-O stretch (Secondary

alcohol ether)

Diagnostic Logic:

The presence of the 1710 cm

band confirms the free carboxylic acid. If this band appears at 1735+ cm

, check for accidental esterification (e.g., ethyl ester impurity).

The 1250 cm

band confirms the formation of the aryl ether.

Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or APCI.

Molecular Ion:

Positive Mode (ESI+): [M+H]

= 182.2 m/z
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Negative Mode (ESI-): [M-H]

= 180.2 m/z

Fragmentation Pattern (MS/MS of 182.2):

m/z 140.1: Loss of propene (M - 42). This is a characteristic rearrangement of isopropyl

ethers (McLafferty-like rearrangement).

m/z 122.1: Loss of propene + H

O (dehydration of the acid).

m/z 96.0: Pyridine ring fragment.

Part 4: Quality Control & Analytical Workflow
To ensure the integrity of the material for research use, the following analytical decision tree

should be employed.
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Figure 2: Quality Control Decision Tree for validating the identity of 3-isopropoxyisonicotinic

acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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